molecular formula C6H4BrFOS B13647633 1-(5-Bromo-4-fluorothiophen-2-yl)ethanone

1-(5-Bromo-4-fluorothiophen-2-yl)ethanone

Cat. No.: B13647633
M. Wt: 223.06 g/mol
InChI Key: ZJAJLDOGZQPARF-UHFFFAOYSA-N
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Description

1-(5-Bromo-4-fluorothiophen-2-yl)ethanone is an organic compound with the molecular formula C6H4BrFO. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of bromine and fluorine atoms in the compound makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-4-fluorothiophen-2-yl)ethanone typically involves the bromination and fluorination of thiophene derivatives. One common method starts with 2-acetylthiophene, which undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromo-2-acetylthiophene is then subjected to fluorination using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-4-fluorothiophen-2-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Scientific Research Applications

1-(5-Bromo-4-fluorothiophen-2-yl)ethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-4-fluorothiophen-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-2-fluorophenyl)ethanone
  • 1-(4-Bromo-5-fluorothiophen-2-yl)ethanone
  • 1-(5-Chloro-4-fluorothiophen-2-yl)ethanone

Uniqueness

1-(5-Bromo-4-fluorothiophen-2-yl)ethanone is unique due to the specific positioning of the bromine and fluorine atoms on the thiophene ring. This unique arrangement can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H4BrFOS

Molecular Weight

223.06 g/mol

IUPAC Name

1-(5-bromo-4-fluorothiophen-2-yl)ethanone

InChI

InChI=1S/C6H4BrFOS/c1-3(9)5-2-4(8)6(7)10-5/h2H,1H3

InChI Key

ZJAJLDOGZQPARF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(S1)Br)F

Origin of Product

United States

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